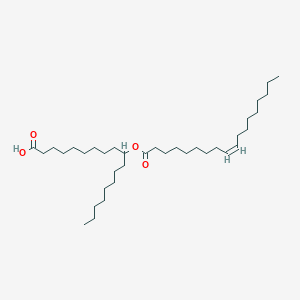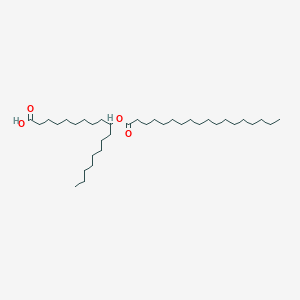
CytoTrace™ Red CMTPX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CytoTrace™ Red CMTPX is a fluorogenic dye used as a long-term cell tracer. It is nonfluorescent but cell-permeant and, upon entering the cell, is converted to a fluorescent compound in the cytosol. This compound is retained by living cells and displays excitation/emission spectra of 577/602 nm, respectively. It remains fluorescent for at least 72 hours and is retained through cell division for several cycles.
Aplicaciones Científicas De Investigación
Cell Viability and Cytotoxicity Assessment
CytoTrace™ Red CMTPX is instrumental in assessing cell viability and cytotoxicity. The Neutral Red Uptake Assay, for instance, quantifies viable cells in culture, crucial for evaluating cytotoxic effects in biomedical and environmental applications. This assay is sensitive, cost-effective, and applicable to a wide range of cells (Repetto, Peso, & Zurita, 2008).
Cytotoxicity Assays Comparisons
In vitro cytotoxicity assays, including the Neutral Red assay, are essential for detecting early cytotoxic events. They play a vital role in understanding how different cells respond to various substances, such as cadmium chloride, showing the assay's sensitivity in revealing early cytotoxicity (Fotakis & Timbrell, 2006).
Identification of Cytotoxic Agents
A combined approach using visual morphological cytotoxicity assays and a quantitative neutral red spectrophotometric test aids in assessing the effect of toxic agents on cell cultures. This methodology is significant for screening potential toxicants, reducing the need for animal testing (Borenfreund & Puerner, 1985).
Staining of Infected Red Blood Cells
This compound is utilized in the staining of Plasmodium-infected red blood cells, aiding in identifying immune cells responsible for parasite elimination. This application is significant in malaria research and understanding immune responses (Silva, Tadokoro, & D’Império-Lima, 2016).
Rapid Colorimetric Assay for Cellular Growth
The rapid colorimetric assay, employing a tetrazolium salt, is used for mammalian cell survival and proliferation measurement. This compound may be part of such assays, distinguishing living cells from dead ones and aiding in cytotoxicity and proliferation research (Mosmann, 1983).
Cytotoxicity in Cosmetics and Chemicals
This compound could be used in assessing the cytotoxicity of cosmetics colorants, contributing to early identification of preventable risk factors in consumer products. Such assays help evaluate the impact of substances on human health and adhere to legislations requiring in vitro methods (Tománková et al., 2011).
Electrochemical Detection and Biosensors
The dye could potentially aid in developing electrochemical biosensors, as seen in studies involving cytochrome c and other proteins. Such applications are vital in detecting specific biological molecules and understanding electron transfer processes in biological systems (Stepanova et al., 2016).
Propiedades
Fórmula molecular |
C42H40ClN3O4 |
|---|---|
Peso molecular |
686.2 |
InChI |
InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21- |
Clave InChI |
NUAZOHBLTNHBQC-UHFFFAOYSA-N |
SMILES |
CN(C(C)(C)C=C1C)C(C1=C2)=CC3=C2C(C4=CC=C(NC(C5=CC=C(CCl)C=C5)=O)C=C4C([O-])=O)=C(C=C6C(N(C)C(C)(C)C=C6C)=C7)C7=[O+]3.CN(C(C)(C)C=C8C)C(C8=C9)=CC%10=C9C(C%11=CC(NC(C%12=CC=C(CCl)C=C%12)=O)=CC=C%11C([O-])=O)=C(C=C%13C(N(C)C(C)(C)C=C%13C)=C%14)C%14=[O+] |
Sinónimos |
4(or 5)-(4-(chloromethyl)benzamido)-2-(1,2,2,4,8,10,10,11-octamethyl-1,2,10,11-tetrahydropyrano[3,2-g:5,6-g/']diquinolin-13-ium-6-yl)benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





